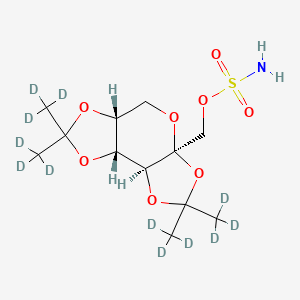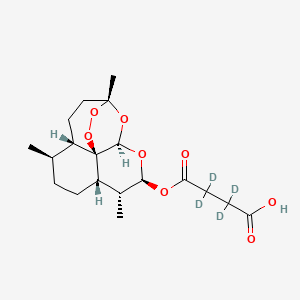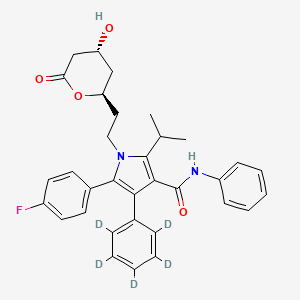
(±)-Etodolac-d3(1-ethyl-2,2,2-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is a deuterated form of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Etodolac, providing insights into its behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are typical reducing conditions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows researchers to track the metabolic pathways and pharmacokinetics of Etodolac in vivo.
Metabolic Research: The compound is used to study the metabolism of Etodolac and its interaction with biological systems.
Environmental Analysis: Deuterated compounds are used as internal standards in environmental pollution analysis to detect and quantify pollutants.
Clinical Diagnostics: The compound can be used in clinical diagnostics to study drug interactions and metabolic profiles.
Wirkmechanismus
The mechanism of action of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etodolac: The non-deuterated form of the compound, used as an NSAID.
Ibuprofen-d3: Another deuterated NSAID used for similar pharmacokinetic studies.
Naproxen-d3: A deuterated form of Naproxen, used in metabolic and pharmacokinetic research.
Uniqueness
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms increase the stability of the compound and allow for precise tracking in biological systems, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1276197-46-6 |
|---|---|
Molekularformel |
C17H18D3NO3 |
Molekulargewicht |
290.38 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
41340-25-4 (unlabelled) |
Synonyme |
(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid |
Tag |
Etodolac Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)


